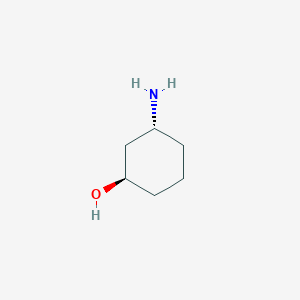

(1R,3R)-3-aminocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309957 | |

| Record name | (1R,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721884-82-8 | |

| Record name | (1R,3R)-3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721884-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol, (1R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7L26R9Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,3R)-3-Aminocyclohexanol

This technical guide provides a comprehensive overview of synthetic protocols for obtaining (1R,3R)-3-aminocyclohexanol, a valuable chiral building block for the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals in drug development and process chemistry. It details two primary approaches: a modern, highly stereoselective chemoenzymatic route and a foundational chemical synthesis that yields the target scaffold as a racemic mixture.

Protocol 1: Chemoenzymatic Synthesis via a Bienzymatic Cascade (Proposed)

This proposed protocol leverages the high stereoselectivity of enzymes to control the formation of the two chiral centers in this compound. The strategy is adapted from a successfully demonstrated bienzymatic cascade used for the synthesis of the closely related analogue, (1R,3R)-1-amino-3-methylcyclohexane, which achieved high optical purity.[1] This one-pot, two-step process is advantageous due to its mild reaction conditions, high selectivity, and reduced need for protecting groups and purification of intermediates.

The logical workflow for this chemoenzymatic cascade is outlined below.

Data Presentation: Chemoenzymatic Synthesis

The following table summarizes the key components and expected outcomes for the proposed bienzymatic synthesis. The data is extrapolated from analogous enzymatic reactions on similar substrates.[1]

| Parameter | Description |

| Starting Material | 3-Hydroxycyclohex-2-en-1-one |

| Enzyme 1 | (R)-selective Amine Transaminase (ATA) |

| Amine Donor | Isopropylamine (or other suitable amine) |

| Enzyme 2 | Enoate Reductase (ERED) |

| Enzyme 3 | Ketoreductase (KRED) selective for the (1R)-alcohol |

| Cofactor | NAD(P)H (with a regeneration system, e.g., glucose/GDH or formate/FDH) |

| Expected Yield | Moderate to High (>70%) |

| Expected Stereoselectivity | High diastereomeric excess (>95% d.e.) |

Experimental Protocol: Proposed Chemoenzymatic Synthesis

1. Preparation of Reagents:

-

Prepare a phosphate buffer (100 mM, pH 7.5) containing glucose (120 mM), NADP⁺ (1 mM), and pyridoxal 5'-phosphate (PLP, 1 mM).

-

Prepare whole-cell lysates or purified enzymes for the selected Amine Transaminase (ATA), Enoate Reductase (ERED), Ketoreductase (KRED), and Glucose Dehydrogenase (GDH) for cofactor recycling.

2. Reaction Setup:

-

In a temperature-controlled reaction vessel, add the phosphate buffer.

-

Dissolve the starting material, 3-hydroxycyclohex-2-en-1-one, to a final concentration of 50 mM.

-

Add the amine donor, isopropylamine, to a final concentration of 1 M.

-

Initiate the reaction by adding the ATA, ERED, KRED, and GDH enzymes (as either purified enzymes or whole-cell lysates) at an appropriate loading (e.g., 1-5 mg/mL each).

3. Reaction Execution:

-

Maintain the reaction at 30°C with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC-MS for the consumption of the starting material and formation of the product.

4. Work-up and Purification:

-

Once the reaction reaches completion, terminate it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to remove the enzyme biomass.

-

Adjust the pH of the aqueous phase to >10 with 2M NaOH to ensure the product is in its free base form.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

Protocol 2: Chemical Synthesis of Racemic cis-3-Aminocyclohexanol

This protocol describes a reliable chemical method for synthesizing the cis-3-aminocyclohexanol scaffold.[2] It proceeds through the formation of a β-enaminoketone from 1,3-cyclohexanedione, followed by a diastereoselective reduction. This method yields a racemic mixture of (1R,3R)- and (1S,3S)-3-aminocyclohexanol, which serves as a precursor for obtaining the pure (1R,3R) enantiomer via a subsequent resolution step (e.g., chiral chromatography or diastereomeric salt formation).

The workflow for this chemical synthesis is depicted below.

Data Presentation: Chemical Synthesis

The following table summarizes quantitative data for the synthesis of the racemic cis-aminocyclohexanol scaffold via the enaminoketone reduction route.[2]

| Step | Product | Reagents | Yield | Diastereomeric Ratio (cis:trans) |

| 1. Condensation | 3-(Benzylamino)cyclohex-2-en-1-one | 1,3-Cyclohexanedione, Benzylamine, Toluene | ~85% | N/A |

| 2. Reduction | rac-cis-3-(Benzylamino)cyclohexanol | Sodium, THF, Isopropyl alcohol | ~77% (combined isomers) | ~10:1 |

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one [2]

-

To a solution of 1,3-cyclohexanedione (1.0 g, 8.92 mmol) in toluene (30 mL), add benzylamine (1.0 mL, 9.19 mmol).

-

Fit the flask with a Dean-Stark apparatus to allow for the azeotropic removal of water.

-

Heat the mixture to reflux and continue for approximately 3.5 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield the pure β-enaminoketone.

Step 2: Reduction to rac-cis-3-(Benzylamino)cyclohexanol [2]

-

In a flask under an inert atmosphere (e.g., argon), dissolve the 3-(benzylamino)cyclohex-2-en-1-one (1.0 g, 4.97 mmol) in a mixture of THF (20 mL) and isopropyl alcohol (5 mL).

-

To this solution, add small pieces of sodium metal (approx. 5 equivalents) portion-wise at room temperature, ensuring the reaction does not become too vigorous.

-

Stir the reaction mixture at room temperature until all the sodium has been consumed (typically 2-4 hours).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product contains a mixture of cis and trans diastereomers, with the cis isomer being predominant. This mixture can be purified by column chromatography on silica gel to isolate the racemic cis-product.

Note on Resolution: To obtain the enantiomerically pure this compound, the racemic cis-product must undergo a chiral resolution. Common methods include forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization, or through enzymatic kinetic resolution using a lipase to selectively acylate one of the enantiomers.

References

An In-depth Technical Guide to the Physicochemical Properties of (1R,3R)-3-aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of the specific stereoisomer (1R,3R)-3-aminocyclohexanol. Due to a notable scarcity of experimentally derived data for this particular isomer in publicly accessible literature, this document presents a combination of predicted values and data reported for related stereoisomers to offer a foundational understanding. Crucially, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, empowering researchers to ascertain these values for this compound in their own laboratories. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the potential applications of this compound.

Introduction

This compound is a chiral amino alcohol, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group on a cyclohexane scaffold imparts specific stereochemical and electronic properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. The precise three-dimensional arrangement of these functional groups, as defined by the (1R,3R) stereochemistry, is critical in determining its interactions with biological targets and its overall physicochemical behavior.

A thorough understanding of properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) is fundamental for its application in drug design, formulation development, and process chemistry. This guide aims to collate the available information on these properties for this compound and to provide the necessary methodological framework for their experimental determination.

Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the available data, which primarily consists of predicted values or data for the closely related (1S,3R) stereoisomer. It is strongly recommended that these properties be experimentally verified for the specific (1R,3R) isomer for any precise applications.

Table 1: Summary of Physicochemical Properties of Aminocyclohexanol Isomers

| Property | Value | Isomer | Data Type | Source |

| Molecular Formula | C₆H₁₃NO | (1R,3R) | - | [1] |

| Molecular Weight | 115.17 g/mol | (1R,3R) | Calculated | [1] |

| Boiling Point | 201.1 ± 33.0 °C | (1S,3R) | Predicted | [2] |

| Density | 1.037 ± 0.06 g/cm³ | (1S,3R) | Predicted | [2] |

| pKa (acidic) | 15.09 ± 0.40 | (1S,3R) | Predicted | [2] |

| Solubility | Methanol (Slightly), Water (Slightly) | (1S,3R) | Experimental | [2] |

| LogP | -0.1 | (1R,3S) | Computed | [3] |

Experimental Protocols

To facilitate the acquisition of precise data for this compound, this section provides detailed, generalized protocols for the experimental determination of its core physicochemical properties.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

-

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

-

-

Procedure (Thiele Tube Method):

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

-

The pKa is a measure of the acidity of a compound. For an amino alcohol, there will be pKa values associated with the protonated amine and the hydroxyl group.

-

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

-

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized strong acid, recording the pH after each incremental addition.

-

Continue the titration well past the equivalence point.

-

Repeat the process with a fresh sample, this time titrating with the standardized strong base.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

-

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument

-

-

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer).

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Quantify the concentration of the dissolved this compound in the diluted aliquot using a validated analytical method like HPLC.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Apparatus:

-

Separatory funnel or vials

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV)

-

-

Procedure (Shake-Flask Method):

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of this solution and a known volume of the octanol phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely (centrifugation may be required).

-

Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Relationship between Structure, Properties, and Application.

Conclusion

While there is a current lack of specific experimental data for the physicochemical properties of this compound, this technical guide provides a foundational starting point for researchers. The presented predicted and related-isomer data offer initial estimates, and the detailed experimental protocols empower scientific and development professionals to obtain the precise, isomer-specific data required for their work. The accurate determination of these properties is a critical step in unlocking the full potential of this compound in the synthesis of novel chemical entities and the development of new therapeutic agents.

References

Spectroscopic Data for (1R,3R)-3-Aminocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,3R)-3-aminocyclohexanol. Due to the limited availability of published spectral data for this specific stereoisomer, this guide presents representative data from closely related analogs, alongside detailed experimental protocols and expected spectroscopic behavior. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and its derivatives in a research and drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of a molecule.

¹H NMR Data

Table 1: Representative ¹H NMR Data for a cis-3-Aminocyclohexanol Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.65 | tt | 11.2, 4.8 |

| H-3 | 2.53 | tt | 11.6, 4.0 |

| Cyclohexyl Protons | 0.70 - 2.13 | m | - |

| Phenyl Protons | 7.30 - 7.38 | m | - |

| Amine NH | 2.37 | bs | - |

| Hydroxyl OH | 2.37 | bs | - |

| α-methylbenzyl CH | 4.00 | q | 6.4 |

| α-methylbenzyl CH₃ | 1.42 | d | 6.4 |

| Cyclohexyl CH₃ (axial) | 0.70 | s | - |

| Cyclohexyl CH₃ (equatorial) | 0.97 | s | - |

Data obtained in CDCl₃ at 400 MHz for (1S,3S,5S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol.[1][2]

The triplet of triplets (tt) observed for H-1 and H-3, with large coupling constants around 11-12 Hz, is indicative of an axial disposition for both protons. This confirms an equatorial orientation for the hydroxyl and amino groups, which is characteristic of the cis stereoisomer.[1][2]

¹³C NMR Data

Table 2: Representative ¹³C NMR Data for a cis-3-Aminocyclohexanol Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH-OH) | 66.8 |

| C-3 (CH-NHR) | 49.5 |

| C-5 (C(CH₃)₂) | 33.3 |

| Cyclohexyl CH₂ | 48.1, 44.7, 43.3 |

| Phenyl C | 126.8, 127.3, 128.7 |

| Phenyl C (quaternary) | 144.3 |

| α-methylbenzyl CH | 55.1 |

| α-methylbenzyl CH₃ | 24.3 |

| Cyclohexyl CH₃ (axial) | 26.0 |

| Cyclohexyl CH₃ (equatorial) | 31.8 |

Data obtained in CDCl₃ at 100 MHz for (1S,3S,5S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol.[1][2]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aminocyclohexanol derivatives is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.

-

-

Instrument Setup:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Collect 16-64 scans, depending on the sample concentration.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Table 3: Expected and Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity | Notes |

| 3500–3200 | O–H stretch | Alcohol (H-bonded) | Strong, Broad | |

| 3400–3250 | N–H stretch | Primary Amine | Medium | Two bands are expected for a primary amine (asymmetric and symmetric stretching). |

| 3000–2850 | C–H stretch | Alkane | Medium to Strong | |

| 1650–1580 | N–H bend | Primary Amine | Medium | |

| 1250–1020 | C–N stretch | Aliphatic Amine | Medium to Weak | |

| 1320–1000 | C–O stretch | Alcohol | Strong | |

| 910–665 | N–H wag | Primary Amine | Strong, Broad |

Representative data for a related compound, trans-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol, shows bands at 3376 cm⁻¹ (N-H) and other characteristic peaks.[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.

-

Sample and KBr Preparation:

-

Use spectroscopic grade potassium bromide (KBr), thoroughly dried to remove moisture.

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

-

Mixing:

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained. The sample concentration should be roughly 0.1-2% by weight.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Apply a pressure of 8-10 tons for several minutes using a hydraulic press. This will form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or an empty sample holder should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Fragmentation Pattern

For this compound (Molecular Weight: 115.17 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 115, although it may be weak. The fragmentation pattern will be influenced by the presence of the hydroxyl and amino groups.

Key expected fragmentation pathways include:

-

α-cleavage: This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom can occur. For aliphatic amines, the largest alkyl group is preferentially lost.

-

Loss of water (H₂O): A peak at M-18 (m/z 97) is expected due to the elimination of a water molecule from the molecular ion.

-

Loss of ammonia (NH₃): A peak at M-17 (m/z 98) may be observed due to the loss of ammonia.

-

Ring cleavage: The cyclohexyl ring can undergo various fragmentation pathways, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment | Notes |

| 115 | [C₆H₁₃NO]⁺ | Molecular ion (M⁺) |

| 98 | [M - NH₃]⁺ | Loss of ammonia |

| 97 | [M - H₂O]⁺ | Loss of water |

| 86 | [M - C₂H₅]⁺ | α-cleavage at C2-C3 |

| 70 | [M - CH₂NH₂ - H]⁺ | Complex fragmentation |

| 57 | [C₄H₉]⁺ | Ring fragmentation |

| 44 | [C₂H₆N]⁺ | α-cleavage at C3-C4 |

| 30 | [CH₄N]⁺ | α-cleavage fragment [CH₂NH₂]⁺ |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like aminocyclohexanols. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and chromatographic performance.

-

Sample Preparation and Derivatization:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

-

To increase volatility, derivatize the sample by silylating the hydroxyl and amino groups. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation:

-

Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is commonly used.

-

Oven Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Acquire data over a mass range of m/z 30-300.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Logic Diagram for Stereoisomer Differentiation by NMR

The differentiation between cis and trans isomers of 3-aminocyclohexanol is a critical analytical step. NMR spectroscopy, particularly the analysis of proton coupling constants, is a definitive method for this purpose.

Caption: Logic diagram for differentiating cis and trans isomers of 3-aminocyclohexanol using ¹H NMR.

References

CAS number and molecular structure of (1R,3R)-3-aminocyclohexanol

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol

This technical guide provides a comprehensive overview of this compound, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a chiral building block.

Chemical Identity and Molecular Structure

This compound is a specific stereoisomer of 3-aminocyclohexanol. The "1R,3R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, where both the hydroxyl and amino groups are in a trans configuration relative to each other.

Molecular Structure:

Note: This is a 2D representation. The actual conformation is a chair form.

Identifier Summary:

| Identifier | Value |

| CAS Number | 721884-82-8[1] |

| Molecular Formula | C₆H₁₃NO[1] |

| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol |

| Canonical SMILES | C1C--INVALID-LINK--O">C@HN[2] |

| InChI | InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1[1] |

| InChIKey | NIQIPYGXPZUDDP-PHDIDXHHSA-N[1] |

Physicochemical and Computed Properties

Data Summary Table:

| Property | Value |

| Molecular Weight | 115.17 g/mol [1] |

| Topological Polar Surface Area | 46.2 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 0[1] |

| Complexity | 74.9[1] |

| XLogP3-AA | -0.1[3][4] |

| Defined Atom Stereocenter Count | 2[1] |

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanols is a key challenge in asymmetric synthesis. One effective method involves the diastereoselective reduction of a chiral β-enaminoketone precursor. The following protocol is based on a reported methodology for the synthesis of cis- and trans-3-aminocyclohexanols.[5]

Experimental Protocol: Diastereoselective Synthesis of 3-Aminocyclohexanols

This protocol describes a two-step process: (1) formation of a chiral β-enaminoketone and (2) its subsequent reduction to yield a diastereomeric mixture of 3-aminocyclohexanols, from which the (1R,3R) isomer can be separated.

Step 1: Synthesis of Chiral β-Enaminoketone Precursor

-

Reaction Setup: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a chiral amine (e.g., (S)-α-methylbenzylamine, 1.1 eq) is prepared in toluene (approx. 4 mL per mmol of dione).

-

Azeotropic Dehydration: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the pure chiral β-enaminoketone.

Step 2: Reduction to Diastereomeric 3-Aminocyclohexanols

-

Reaction Setup: The purified chiral β-enaminoketone (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

-

Reduction: Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature with vigorous stirring. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: The progress of the reduction is monitored by TLC.

-

Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic solvents are removed under reduced pressure.

-

Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification and Separation: The resulting residue contains a diastereomeric mixture of the protected 3-aminocyclohexanols. This mixture is then separated using column chromatography on silica gel to isolate the desired diastereomer. Subsequent deprotection (e.g., hydrogenolysis to remove a benzyl-type group) would yield the target this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,3-amino alcohols like this compound are valuable building blocks (synthons) in the pharmaceutical industry.[5] Their bifunctional nature and defined stereochemistry are crucial for creating complex molecules with high biological specificity.

Key Applications:

-

Chiral Auxiliaries: They can be used to control the stereochemical outcome of chemical reactions.

-

Synthesis of Bioactive Molecules: This structural motif is found in numerous medicinal compounds, including HIV-protease inhibitors, opioid receptor antagonists, and antidepressants.[5]

-

Chiral Ligands: They can be incorporated into metal catalysts for use in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 3-aminocyclohexanols from a 1,3-cyclohexanedione precursor.

Caption: Synthetic workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H13NO | CID 25630527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of (1R,3R)-3-Aminocyclohexanol: A Guide for Researchers

(1R,3R)-3-Aminocyclohexanol , a chiral bifunctional molecule, is a valuable building block for the synthesis of complex pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and synthetic methodologies to support researchers, scientists, and drug development professionals in its application.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily for research and development purposes. It is typically offered in high purity, often exceeding 95-97%. While readily available in small quantities, inquiries for bulk quantities may require custom synthesis. The hydrochloride salt of this compound is also commercially offered.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Purity | Notes |

| Key Organics | 721884-82-8 | >95% | Available in research quantities. |

| Advanced ChemBlocks | 721884-82-8 | 97% | May have limited stock.[1] |

| Clearsynth Labs Ltd. | 721884-82-8 | - | Listed as a product. |

Physicochemical Properties

The specific physicochemical properties of the (1R,3R) stereoisomer are not extensively reported in publicly available literature. However, based on the general properties of 3-aminocyclohexanols and data for related isomers, the following can be inferred. It is a solid at room temperature.[2] The broader class of 3-aminocyclohexanol is described as a light yellow waxy solid to liquid.[3]

Table 2: Physicochemical Data for 3-Aminocyclohexanol Derivatives

| Property | Value | Source |

| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol | - |

| CAS Number | 721884-82-8 | Key Organics, Advanced ChemBlocks[1] |

| Molecular Formula | C₆H₁₃NO | Key Organics, Advanced ChemBlocks[1] |

| Molecular Weight | 115.18 g/mol | Key Organics, Advanced ChemBlocks[1] |

| Appearance | Solid | Home Sunshine Pharma[2] |

| Purity | >95% - 97% | Key Organics, Advanced ChemBlocks[1] |

| Storage | Store at 0-8°C | Chem-Impex[3] |

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanol, such as the (1R,3R) configuration, requires stereoselective methods. While a general method for the synthesis of cis- and trans-3-aminocyclohexanols has been described, the asymmetric synthesis to isolate the desired (1R,3R) isomer often involves enzymatic resolutions or the use of chiral auxiliaries. 3-Aminocyclohexanol is recognized as a valuable intermediate in the production of chiral compounds.[3]

General Synthesis of cis- and trans-3-Aminocyclohexanols

A reported method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This approach, however, typically yields a mixture of stereoisomers that require further separation.

Experimental Workflow for General Synthesis

Caption: General synthetic workflow for 3-aminocyclohexanols.

Applications in Research and Development

As a chiral building block, this compound and its derivatives are of significant interest in medicinal chemistry. The amino and hydroxyl groups provide two points for further chemical modification, allowing for the construction of more complex molecules with defined stereochemistry. The broader class of 3-aminocyclohexanols are utilized as key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3]

Logical Relationship in Drug Discovery

Caption: Role of this compound in a drug discovery cascade.

At present, specific signaling pathways directly modulated by this compound are not well-documented in publicly accessible literature. Its primary role is as a structural component in the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological activity of the compound itself.

References

The Evolution of Aminocyclohexanol as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a powerful and reliable strategy for achieving high levels of asymmetric induction. Among the diverse array of chiral auxiliaries developed, those based on the aminocyclohexanol scaffold have emerged as versatile and effective tools. This technical guide provides an in-depth exploration of the historical development, synthesis, and application of aminocyclohexanol as a chiral auxiliary in asymmetric synthesis.

Historical Perspective: The Rise of Cyclic Amino Alcohols in Asymmetric Synthesis

The concept of using a temporary chiral handle to control stereochemistry was pioneered in the 1970s by chemists such as E.J. Corey and Barry Trost.[1] These early auxiliaries laid the groundwork for the development of more sophisticated and efficient chiral controllers. A significant milestone in the use of cyclic amino alcohol derivatives was the introduction of trans-2-phenyl-1-cyclohexanol by J.K. Whitesell in 1985.[1] This development provided a more readily accessible alternative to previously reported auxiliaries like 8-phenylmenthol.[1] While not a simple aminocyclohexanol, Whitesell's work highlighted the potential of the cyclohexane backbone to create a well-defined steric environment for directing asymmetric reactions. This spurred further investigation into related cyclic 1,2- and 1,3-amino alcohols as precursors for robust chiral auxiliaries.

The true potential of amino alcohols as chiral auxiliaries was fully realized with the popularization of oxazolidinones by David A. Evans.[2] These auxiliaries, often derived from amino acids, provided a rigid scaffold that enabled highly diastereoselective alkylations, aldol reactions, and other crucial carbon-carbon bond-forming reactions. The principles established with Evans' oxazolidinones were subsequently applied to other chiral amino alcohols, including aminocyclohexanol derivatives, leading to the development of a new class of powerful chiral auxiliaries.

Synthesis of Enantiopure Aminocyclohexanol

The foundation for the use of aminocyclohexanol as a chiral auxiliary lies in the efficient synthesis of its enantiomerically pure isomers. Both chemical and biocatalytic methods have been developed to access these valuable building blocks.

Enzymatic resolutions and asymmetric syntheses have proven particularly effective. For instance, a one-pot, two-step enzymatic cascade has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[3] This method utilizes a ketoreductase and an amine transaminase to achieve high diastereoselectivity.[3]

Application in Asymmetric Synthesis: The Oxazolidinone Auxiliary

A common and highly effective strategy for employing aminocyclohexanol as a chiral auxiliary is through its conversion to a fused oxazolidinone. This rigid heterocyclic system provides a predictable and sterically hindered environment that directs the approach of electrophiles to an attached acyl group. The following sections detail the synthesis and application of an aminocyclohexanol-derived oxazolidinone in diastereoselective alkylation and aldol reactions, drawing parallels from the closely related and well-documented cyclopentanol system.[4]

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

Quantitative Data for Diastereoselective Alkylation [4]

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | 2-(1-phenylethyl)propanoic acid | 85 | >99 |

| 2 | Iodomethane | 2-methylpropanoic acid | 90 | >99 |

Diastereoselective Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of aminocyclohexanol-derived oxazolidinone auxiliaries allows for precise control over the stereochemistry of the newly formed stereocenters. The boron enolate of the N-acyl oxazolidinone reacts with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts.

Quantitative Data for Diastereoselective Aldol Reactions [4]

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid | 80 | >99 |

| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid | 75 | >99 |

| 3 | Propionaldehyde | 3-hydroxy-2-methylpentanoic acid | 78 | >99 |

| 4 | Acetaldehyde | 3-hydroxy-2-methylbutanoic acid | 70 | >99 |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the application of an aminocyclohexanol-derived chiral auxiliary, based on established procedures for analogous systems.[4][5]

Synthesis of the Fused Oxazolidinone from trans-2-Aminocyclohexanol

-

Materials: (1R,2R)-(-)-trans-2-aminocyclohexanol, triphosgene, triethylamine, toluene.

-

Procedure: To a solution of (1R,2R)-(-)-trans-2-aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in toluene at 0 °C, a solution of triphosgene (0.4 eq) in toluene is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the fused oxazolidinone.

Acylation of the Oxazolidinone Auxiliary

-

Materials: Fused oxazolidinone, n-butyllithium, propionyl chloride, tetrahydrofuran (THF).

-

Procedure: To a solution of the fused oxazolidinone (1.0 eq) in dry THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the N-propionyl imide, which is often used without further purification.

Diastereoselective Aldol Reaction

-

Materials: N-propionyl imide, dibutylboron triflate, diisopropylethylamine, aldehyde, THF.

-

Procedure: To a solution of the N-propionyl imide (1.0 eq) in dry THF at 0 °C, dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 1 hour to form the boron enolate. The solution is then cooled to -78 °C, and the aldehyde (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with a phosphate buffer, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Cleavage of the Chiral Auxiliary

-

Materials: Aldol adduct, lithium hydroxide, 30% hydrogen peroxide, THF, water.

-

Procedure: The aldol adduct is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. A solution of 30% hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted to recover the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the chiral β-hydroxy acid.[4][6][7]

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows described in this guide.

Conclusion

The development of aminocyclohexanol-based chiral auxiliaries represents a significant advancement in the field of asymmetric synthesis. Building on the foundational principles established by pioneers in the field, these auxiliaries offer a robust and versatile platform for the stereocontrolled synthesis of complex chiral molecules. The ability to readily synthesize enantiopure aminocyclohexanol isomers and convert them into rigid oxazolidinone structures has enabled highly diastereoselective alkylation and aldol reactions, which are critical transformations in the synthesis of pharmaceuticals and other biologically active compounds. The detailed experimental protocols and predictable stereochemical outcomes associated with these auxiliaries make them an invaluable tool for researchers and professionals in drug development. Future innovations in this area will likely focus on the development of new aminocyclohexanol derivatives with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric transformations.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. benchchem.com [benchchem.com]

- 4. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of (1R,3R)-3-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical conformational landscape of (1R,3R)-3-aminocyclohexanol. By examining the various spatial arrangements of this molecule, we can gain critical insights into its physicochemical properties, reactivity, and potential interactions with biological targets, which is of paramount importance in the field of drug discovery and development. This document summarizes key quantitative data from computational studies and outlines the methodologies employed in such theoretical analyses.

Introduction to the Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. For a substituted cyclohexane like this compound, the substituents—an amino group (-NH₂) and a hydroxyl group (-OH)—can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions, most notably hydrogen bonding.

In the (1R,3R) stereoisomer, the amino and hydroxyl groups are in a trans relationship. This leads to two primary chair conformations that can interconvert via a process known as ring flipping. In addition to the low-energy chair forms, higher-energy boat and twist-boat conformations also exist and can be relevant in certain chemical environments or upon binding to a receptor.

Conformational Isomers of this compound

The conformational equilibrium of this compound is primarily a balance between two chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: This conformation is generally considered to be the more stable of the two chair forms. Placing the bulky amino and hydroxyl groups in the equatorial positions minimizes steric interactions with the axial hydrogens of the cyclohexane ring, specifically avoiding unfavorable 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer: In this arrangement, both the amino and hydroxyl groups occupy axial positions. This leads to significant steric repulsion with the axial hydrogens at the C1, C3, and C5 positions. However, this conformation can be stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group (as a donor) and the axial amino group (as an acceptor).

-

Boat and Twist-Boat Conformers: While significantly higher in energy than the chair conformers, boat and twist-boat conformations represent transition states or local minima on the potential energy surface. Experimental evidence from Nuclear Overhauser Effect Spectroscopy (NOESY) on derivatives of trans-3-aminocyclohexanol has suggested that a boat conformation might be adopted in solution to alleviate specific steric clashes.[1]

Quantitative Conformational Analysis

Theoretical calculations, primarily using Density Functional Theory (DFT), are powerful tools for quantifying the energetic differences between various conformers and for determining their geometric parameters.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair 1 (e,e) | Equatorial -OH, Equatorial -NH₂ | 0.00 (Reference) | C1-C2-C3-N: ~175, H-O-C1-C2: ~170 |

| Chair 2 (a,a) | Axial -OH, Axial -NH₂ | 1.5 - 3.0 | C1-C2-C3-N: ~55, H-O-C1-C2: ~60 |

| Boat | - | > 5.0 | - |

| Twist-Boat | - | 4.0 - 5.0 | - |

Note: The relative energy values are indicative and can vary depending on the level of theory and basis set used in the computational model. The diaxial conformer's relative energy is particularly sensitive to the treatment of intramolecular hydrogen bonding.

Methodologies for Theoretical Conformational Analysis

The theoretical investigation of the conformational space of this compound involves a systematic computational workflow.

Computational Workflow

A typical workflow for the theoretical conformational analysis is outlined below.

Caption: A typical computational workflow for theoretical conformational analysis.

Experimental Protocols for Validation

Theoretical predictions are ideally validated against experimental data. Key experimental techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnitude of the coupling constants (J-values) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different conformers, the predominant conformation in solution can be determined. For instance, large coupling constants (around 10-13 Hz) are indicative of an axial-axial relationship between protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[1]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons. The presence of a NOESY cross-peak between two protons indicates that they are close in space, which can help to distinguish between different conformers.[1]

Intramolecular Hydrogen Bonding

A critical factor influencing the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding.

Caption: The role of intramolecular hydrogen bonding in the conformers of this compound.

In the diequatorial conformer, the hydroxyl and amino groups are too far apart for an intramolecular hydrogen bond to form. Conversely, in the diaxial conformer, these groups are in close proximity, allowing for a stabilizing hydrogen bond. This interaction can partially offset the destabilizing steric strain of the axial substituents, making the diaxial conformer more accessible than would be predicted based on steric effects alone.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium dominated by two chair conformations. While the diequatorial conformer is generally favored due to minimal steric hindrance, the diaxial conformer can be partially stabilized by an intramolecular hydrogen bond. Higher energy boat and twist-boat conformations may also play a role in its chemical behavior. A thorough understanding of this conformational landscape, achieved through a combination of theoretical calculations and experimental validation, is essential for the rational design of novel therapeutics incorporating this important structural motif. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Solubility of (1R,3R)-3-aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-aminocyclohexanol is a chiral cycloaliphatic amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthetic chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to a lack of specific quantitative data in publicly available literature, this guide also provides qualitative solubility predictions based on the compound's structure and data from analogous compounds.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and an amino group on a cyclohexane ring. These functional groups, along with the specific stereochemistry, dictate its physical and chemical properties, including its solubility. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the lone pairs on nitrogen and oxygen) suggests its potential for solubility in polar protic solvents. Conversely, the non-polar cyclohexane backbone influences its solubility in non-polar organic solvents.

This guide aims to consolidate the known information regarding the solubility of this compound and to provide a practical framework for researchers to determine its solubility in solvents relevant to their work.

Predicted and Observed Solubility of Aminocyclohexanol Derivatives

For instance, the related compound (trans-4-aminocyclohexanol) is reported to be soluble in water and methanol. Another stereoisomer, (1S,3R)-3-aminocyclohexanol, is described as being slightly soluble in methanol and water[1]. The hydrochloride salt of trans-3-amino-cyclohexanol is noted to have enhanced water solubility and is also soluble in polar organic solvents like methanol, chloroform, dichloromethane, and dimethyl sulfoxide[2].

Based on these observations and general principles of solubility ("like dissolves like"), a predicted solubility profile for this compound is presented in Table 1. It is anticipated that the compound will exhibit higher solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and low solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with both the hydroxyl and amino groups. Data on related isomers supports this. |

| Ethanol | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Water | Moderately Soluble | The polar functional groups will interact favorably with water, but the non-polar cyclohexane ring may limit high solubility. | |

| Polar Aprotic | Acetone | Slightly Soluble | Can act as a hydrogen bond acceptor, but the overall polarity is lower than protic solvents. |

| Ethyl Acetate | Slightly Soluble | Lower polarity and limited hydrogen bonding capability compared to alcohols. | |

| Dichloromethane | Slightly Soluble | A weakly polar solvent that may have limited interaction with the polar functional groups. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar nature of toluene will not effectively solvate the polar amino and hydroxyl groups. |

| Hexane | Insoluble | As a non-polar alkane, it is a poor solvent for polar molecules. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the analyte in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility based on chemical principles and analogous compounds, and by implementing the detailed experimental protocol, scientists can efficiently determine the solubility of this important chiral building block in solvents relevant to their specific applications. The generation and dissemination of such data will be invaluable to the broader scientific community, facilitating the advancement of research and development in pharmaceuticals and materials science.

References

Methodological & Application

Application Notes and Protocols: Use of (1R,3R)-3-Aminocyclohexanol in Asymmetric Catalysis

Therefore, this document will provide a generalized framework and illustrative examples based on closely related and well-documented chiral amino alcohols, such as derivatives of cyclohexanediamine and other amino alcohols, which are commonly employed in asymmetric catalysis. This approach aims to provide valuable insights and practical guidance that can be adapted by researchers exploring the potential of (1R,3R)-3-aminocyclohexanol or similar structures.

General Principles of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,3-amino alcohols like this compound are valuable scaffolds in asymmetric catalysis due to their bidentate nature. The amino and hydroxyl groups can coordinate to a metal center, forming a stable chiral complex that can effectively induce enantioselectivity in a variety of chemical transformations. The rigid cyclohexane backbone helps to create a well-defined chiral environment around the catalytic center.

Potential Applications:

-

Asymmetric Transfer Hydrogenation (ATH): As ligands for ruthenium, rhodium, or iridium catalysts in the reduction of prochiral ketones and imines.

-

Asymmetric Aldol and Michael Additions: As chiral auxiliaries or ligands to control the stereochemical outcome of carbon-carbon bond-forming reactions.

-

Enantioselective Alkylation and Arylation: In combination with organometallic reagents to achieve enantioselective addition to aldehydes and ketones.

Illustrative Application: Asymmetric Transfer Hydrogenation of Ketones

While specific data for this compound is unavailable, this section provides a protocol for a typical asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction, using a ruthenium catalyst with a chiral diamine ligand. This protocol can serve as a starting point for screening this compound or its derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a new chiral ligand in asymmetric transfer hydrogenation.

(1R,3R)-3-Aminocyclohexanol: A Chiral Ligand in Asymmetric Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of (1R,3R)-3-aminocyclohexanol as a chiral ligand in asymmetric organic synthesis. While direct applications of the parent aminocyclohexanol are not extensively documented in readily available literature, its structural motif is a cornerstone in the design of more complex and effective chiral ligands. This guide will focus on the derivatization of this compound into effective ligands and their potential applications in key asymmetric transformations, providing hypothetical protocols based on well-established methodologies for analogous chiral amino alcohols.

Introduction

This compound is a valuable chiral building block possessing both an amino and a hydroxyl group on a rigid cyclohexane scaffold. The cis relationship between these two functional groups, dictated by the (1R,3R) stereochemistry, provides a defined spatial arrangement that is crucial for inducing stereoselectivity in chemical reactions. This bifunctional nature allows for its versatile use as a precursor to a variety of chiral ligands, including Schiff bases, oxazolines, and phosphine-amino alcohol ligands, which can coordinate with metal centers to create highly effective and stereoselective catalysts.

Ligand Synthesis from this compound

The primary application of this compound in asymmetric catalysis is as a chiral scaffold for the synthesis of more elaborate ligands. The amino and hydroxyl functionalities serve as convenient handles for derivatization.

Synthesis of a Chiral Schiff Base Ligand

A common strategy involves the condensation of the primary amine with a suitable aldehyde, such as salicylaldehyde, to form a chiral Schiff base ligand. These ligands are particularly effective in coordinating with a variety of metals, including copper, zinc, and titanium.

Application Notes and Protocols for Chiral Resolution Using (1R,3R)-3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a robust and scalable technique for the separation of enantiomers, a critical process in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.[1][2] (1R,3R)-3-Aminocyclohexanol is a valuable chiral resolving agent for acidic compounds. Its bifunctional nature, containing both an amino and a hydroxyl group, allows for the formation of diastereomeric salts with racemic carboxylic acids. These diastereomeric salts possess different physicochemical properties, such as solubility, which enables their separation by fractional crystallization.[3][4] This document provides a detailed protocol for the chiral resolution of a model racemic carboxylic acid using this compound.

Principle of Chiral Resolution

The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. By reacting a racemic acid, (±)-Acid, with an enantiomerically pure resolving agent, this compound, two diastereomeric salts are formed: [(+)-Acid·this compound] and [(-)-Acid·this compound]. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid.

Experimental Protocols

This section outlines a general yet detailed procedure for the chiral resolution of a racemic carboxylic acid, using a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen or naproxen as a representative substrate. Researchers should note that optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.

Materials and Equipment

-

Racemic carboxylic acid (e.g., ibuprofen, naproxen)

-

This compound

-

Selection of organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile) and water

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

-

Heating plate with magnetic stirring capability

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring. A common starting point is to use a minimal amount of a heated alcohol like methanol or ethanol.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with continuous stirring. The formation of a precipitate may be observed.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.

-

Drying: Dry the isolated crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Acidification: While stirring, add 1 M HCl dropwise to the suspension until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and break the salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent such as dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (ee)

The optical purity of the resolved carboxylic acid should be determined using an appropriate analytical technique.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining the enantiomeric excess. A suitable chiral stationary phase must be selected.[5]

-

Polarimetry: The specific rotation of the resolved enantiomer can be measured and compared to the known specific rotation of the pure enantiomer to calculate the optical purity.

Data Presentation

The success of a chiral resolution experiment is determined by the yield and the enantiomeric excess of the desired product. The following table presents hypothetical but realistic data for the resolution of a generic racemic carboxylic acid using this compound, based on typical outcomes for similar resolutions.

| Parameter | Result | Notes |

| Racemic Acid | Generic NSAID | e.g., Ibuprofen, Naproxen |

| Resolving Agent | This compound | |

| Solvent System | Ethanol/Water (9:1 v/v) | Solvent screening is crucial for optimization. |

| Stoichiometry (Acid:Base) | 1:0.8 | The optimal ratio may vary. |

| Crystallization Temperature | 4 °C | Lower temperatures can improve yield. |

| Yield of Diastereomeric Salt | 35-45% (based on one enantiomer) | Yields are often below the theoretical 50% in the initial crystallization. |

| Enantiomeric Excess (ee) of Resolved Acid | >95% | Recrystallization of the diastereomeric salt can further increase the ee.[6] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Signaling Pathway of Chiral Recognition

The following diagram illustrates the conceptual pathway of chiral recognition leading to the separation of enantiomers.

Caption: Conceptual pathway of chiral recognition and separation.

References

- 1. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture [mdpi.com]

- 3. The Retort [www1.udel.edu]

- 4. patents.justia.com [patents.justia.com]